molecular formula C10H12N2O B1282043 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 4138-19-6

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1282043
CAS RN: 4138-19-6
M. Wt: 176.21 g/mol
InChI Key: GQRGMRVSJVMBMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a two-step process. It is derived from 4-(4-tert-butylphenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile . The title compound has been characterized using NMR, MS, and its X-ray structure .


Physical And Chemical Properties Analysis

  • Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (If swallowed, call a poison center, rinse mouth), P302 + P352 + P312 (If on skin, wash with plenty of soap and water, call a poison center), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place, store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Scientific Research Applications

Pharmaceutical Chemistry

Application

“6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its related compounds have been studied for their antiproliferative activity . These compounds have shown potential in inhibiting the growth of various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .

Method of Application

The compounds were synthesized via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The activity of the molecules was influenced by substituents in the pyridine ring 5- and 6-positions .

Results

The research showed that 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile slightly inhibited the growth of leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .

Prion Disease Therapeutics

Application

Dicyanopyridine derivatives, which include “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential as prion disease therapeutics .

Method of Application

The compounds are synthesized and then tested for their ability to inhibit the formation of prions .

Results

While specific results were not provided, the research indicates that these compounds have potential in the treatment of prion diseases .

Adenosine A2B Receptor Agonists

Application

Dicyanopyridine derivatives have also been studied for their potential as adenosine A2B receptor agonists .

Method of Application

The compounds are synthesized and then tested for their ability to bind to and activate the adenosine A2B receptor .

Results

While specific results were not provided, the research indicates that these compounds have potential in this area .

Antibacterial Agents

Application

Dicyanopyridine derivatives have been studied for their potential as antibacterial agents .

Method of Application

The compounds are synthesized and then tested for their ability to inhibit the growth of bacteria .

Results

While specific results were not provided, the research indicates that these compounds have potential as antibacterial agents .

Cardiac Disease Treatment

Application

Dicyanopyridine derivatives, including “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential use in the treatment and prevention of cardiac diseases .

Method of Application

The compounds are synthesized and then tested for their ability to treat and prevent cardiac diseases .

Results

Hepatitis B Virus Treatment

Application

Dicyanopyridine derivatives have also been studied for their potential use in the treatment of hepatitis B virus .

Method of Application

The compounds are synthesized and then tested for their ability to treat hepatitis B virus .

properties

IUPAC Name

6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRGMRVSJVMBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513578
Record name 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

4138-19-6
Record name 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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